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Compound of Interest

Compound Name: 1,5-Dimethyl-3-phenylpyrazole

Cat. No.: B088409

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Spectroscopic Data of 1,5-Dimethyl-3-
phenylpyrazole and its Isomer, 3,5-Dimethyl-1-phenylpyrazole

This document provides a detailed overview of the spectroscopic data for dimethyl-
phenylpyrazole, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Important Note on Isomers: The initial request specified 1,5-Dimethyl-3-phenylpyrazole.
However, a comprehensive search of available scientific literature and databases indicates a
scarcity of specific spectroscopic data for this particular isomer. The significantly more common
and well-characterized isomer is 3,5-Dimethyl-1-phenylpyrazole. This guide will present the
detailed spectroscopic data for 3,5-Dimethyl-1-phenylpyrazole, as it serves as a valuable
reference for this class of compounds. The structural difference lies in the position of the phenyl
group and the N-methyl group on the pyrazole ring.

Spectroscopic Data of 3,5-Dimethyl-1-
phenylpyrazole

The following sections summarize the key spectroscopic data obtained for the characterization
of 3,5-Dimethyl-1-phenylpyrazole (CAS: 1131-16-4, Molecular Formula: C11H12N2, Molecular
Weight: 172.23 g/mol ).[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic

molecules.
IH NMR (Proton NMR) Data

The *H NMR spectrum provides information on the number of different types of protons and
their chemical environments.

Chemical Shift () o . Provisional
Multiplicity Integration .
ppm Assignment

m-H & p-H of Phenyl

7.46 - 7.33 Multiplet 4H Ring

7.29-7.19 Multiplet 1H 0-H of Phenyl Ring
5.90 Singlet 1H C4-H of Pyrazole Ring
2.25 Singlet 6H C3-CHs and C5-CHs

Table 1: *H NMR data
for 3,5-Dimethyl-1-
phenylpyrazole in
CDCls.[3]

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum reveals the number of unique carbon atoms in the molecule.
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Chemical Shift (8) ppm Provisional Assignment
148.1 C3 or C5 of Pyrazole Ring

139.4 C5 or C3 of Pyrazole Ring

138.4 C1' (ipso-C) of Phenyl Ring
128.3 C3'/C5' or C2'/C6' of Phenyl Ring
126.4 C4' of Phenyl Ring

124.0 C2'/C6' or C3'/C5' of Phenyl Ring
106.4 C4 of Pyrazole Ring

12.9 C3-CHs or C5-CHs

11.8 C5-CHs or C3-CHs

Table 2: 13C NMR data for 3,5-Dimethyl-1-
phenylpyrazole in CDCls.[3]

Infrared (IR) Spectroscopy

While a specific, fully assigned IR spectrum for 3,5-Dimethyl-1-phenylpyrazole was not
available in the searched literature, the expected characteristic absorption bands can be
predicted based on its functional groups. The IR spectrum is crucial for identifying the types of
bonds present in a molecule.[4][5]
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Frequency Range (cm™?)

Vibration Type

Functional Group

3100 - 3000 C-H Stretch Aromatic (Phenyl & Pyrazole)
3000 - 2850 C-H Stretch Aliphatic (Methyl)

~1600, 1585, 1500, 1450 C=C Stretch Aromatic Ring

~1570 C=N Stretch Pyrazole Ring

770-730 and 710 - 690

C-H Bend (out-of-plane)

Monosubstituted Phenyl

Table 3: Expected
characteristic IR absorption
bands for 3,5-Dimethyl-1-
phenylpyrazole.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues.

m/z Relative Intensity Proposed Fragment
172 99.99% [M]* (Molecular lon)
171 69.30% [M-H]*

173 13.00% [M+H]* (Isotopic Peak)
51 36.50% CaHs*

39 25.00% CsHs*

Table 4: Key fragments from

the GC-MS (Electron

lonization) of 3,5-Dimethyl-1-

phenylpyrazole.[1]

An Electrospray lonization (ESI) mass spectrum also shows a prominent peak at m/z = 173,

corresponding to the protonated molecule [M+H]*.[3]
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Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
described above.

NMR Spectroscopy

Samples for *H and 3C NMR are typically prepared by dissolving approximately 5-10 mg of the
compound in about 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCIs).[3]
Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing
(0.00 ppm).[3] The spectra are recorded on a spectrometer operating at a frequency of 200
MHz or higher for protons.[3]

IR Spectroscopy

For liquid samples like 3,5-dimethyl-1-phenylpyrazole, the spectrum can be obtained neat by
placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl)
salt plates.[1] Alternatively, solid samples can be prepared as a KBr pellet, where a small
amount of the sample is ground with KBr powder and pressed into a transparent disk, or as a
mull with an agent like Nujol.[6] The sample is then placed in an FTIR spectrometer for
analysis.[6]

Mass Spectrometry

For Electron lonization (El), a volatile sample is introduced into the ion source of the mass
spectrometer, often via a Gas Chromatograph (GC) for separation and purification.[7] The
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.[8] For Electrospray lonization (ESI), the sample is dissolved in a
suitable solvent and pumped through a capillary at high voltage, creating an aerosol of charged
droplets.[3] This is a "soft" ionization technique that typically results in the observation of the
protonated molecular ion [M+H]*.[9]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a synthesized organic compound.
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General Workflow for Spectroscopic Analysis

Synthesis & Purification

Chemical Synthesis

:

Purification
(e.g., Chromatography, Recrystallization)

Spectroscopic Analysis

Sample Preparation

NMR

(H, 13C) IR Spectroscopy Mass Spectrometry

Data Interpretation & Reporting

Spectral Data Analysis

Structure Elucidation

Final Report / Publication

Click to download full resolution via product page

A flowchart of the general workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of
Dimethyl-Phenylpyrazole Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b088409#spectroscopic-data-of-1-5-dimethyl-3-
phenylpyrazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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